2-Amino-N-cyclohexyl-DL-propanamide

Description

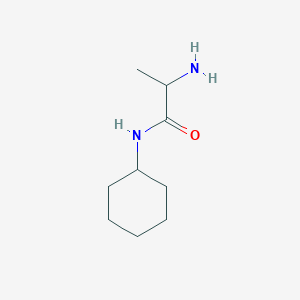

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-cyclohexylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h7-8H,2-6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBMXQCKDZECDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino N Cyclohexyl Dl Propanamide

Overview of Synthetic Pathways to Alpha-Amino Amides

The synthesis of α-amino amides, a class of compounds significant in medicinal chemistry and as synthetic intermediates, can be approached through several general pathways. A primary and widely adopted method involves the coupling of an N-protected α-amino acid with an amine. This strategy is foundational in peptide synthesis and is readily adaptable for non-peptidic amides. wikipedia.org The process requires the activation of the carboxylic acid group of the amino acid to facilitate nucleophilic attack by the amine.

Another versatile approach is the Ugi four-component reaction (U-4CR), a one-pot process that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-acetamido amides. researchgate.net A three-component variation (U-3CR), which uses a carbonyl compound, an amine, and an isocyanide, is also a powerful method for accessing α-amino amides. researchgate.net

Alternative strategies include the direct amination of α-halo amides or the partial hydrolysis of α-amino nitriles, which are often intermediates in the Strecker synthesis of amino acids. libretexts.org More recent developments have explored novel reactivity, such as the "umpolung" approach where the typical polarity of the reacting species is reversed. This can involve using nitroalkanes as acyl anion equivalents that couple with amines activated by an electrophilic source. nih.gov

Specific Approaches for N-Cyclohexyl Amide Bond Formation

The formation of the N-cyclohexyl amide bond in 2-Amino-N-cyclohexyl-DL-propanamide is most commonly achieved by coupling a suitably protected alanine (B10760859) derivative (the "2-aminopropanamide" precursor) with cyclohexylamine (B46788). The success of this reaction depends on the activation of the carboxylic acid.

Carbodiimide reagents are frequently employed for this purpose. N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and effective dehydrating agent that facilitates amide bond formation under mild conditions. sigmaaldrich.comresearchgate.net The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then attacked by cyclohexylamine. wikipedia.org A significant drawback of DCC is the formation of a urea (B33335) byproduct, N,N'-dicyclohexylurea (DCU), which can be difficult to remove from the desired product due to its low solubility. nih.gov

To circumvent the purification issues associated with DCC, water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often preferred, especially in solution-phase synthesis. wikipedia.org The urea byproduct formed from EDC is water-soluble and can be easily removed during an aqueous workup. wikipedia.org The efficiency of these coupling reactions is often enhanced by the addition of auxiliary nucleophiles such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). sigmaaldrich.comnih.gov These additives minimize side reactions and reduce the risk of racemization at the chiral center. luxembourg-bio.com

Other modern coupling reagents, including phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU), provide high yields and fast reaction times, making them excellent alternatives for forming the N-cyclohexyl amide bond. sigmaaldrich.comgrowingscience.comnih.gov

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

| Reagent/System | Key Advantages | Key Disadvantages | Typical Additives |

|---|---|---|---|

| DCC | Inexpensive, effective dehydrating agent researchgate.net | Forms insoluble urea byproduct (DCU) nih.gov | HOBt, DMAP nih.gov |

| EDC | Water-soluble urea byproduct, easy workup wikipedia.org | More expensive than DCC | HOBt, sulfo-NHS, HOAt nih.gov |

| HATU | High efficiency, fast reaction rates, low racemization sigmaaldrich.com | Higher cost, potential for side reactions sigmaaldrich.com | DIPEA growingscience.com |

Control of Stereochemistry in DL-Propanamide Synthesis

The "DL" designation in 2-Amino-N-cyclohexyl-DL-propanamide indicates that the product is a racemic mixture, containing equal amounts of the D- and L-enantiomers at the alpha-carbon. The synthetic strategy can be tailored to produce this racemic mixture directly or to generate specific stereoisomers.

Racemic Synthesis Techniques

A straightforward method to produce the DL-mixture is to start with a racemic N-protected alanine (DL-alanine). Standard amide coupling procedures, as described in section 2.2, using racemic starting materials will naturally yield the racemic final product. For example, coupling N-Boc-DL-alanine with cyclohexylamine using EDC/HOBt would produce N-Boc-2-Amino-N-cyclohexyl-DL-propanamide, which can then be deprotected to yield the target molecule. Methods like the Strecker synthesis, starting from acetaldehyde, ammonia, and cyanide, followed by hydrolysis and amidation, also inherently produce racemic products unless a chiral reagent is introduced. libretexts.org

Diastereoselective Approaches (e.g., using chiral auxiliaries)

While the target compound is racemic, understanding stereoselective methods is crucial for the synthesis of related chiral molecules. Diastereoselective synthesis involves converting a prochiral substrate or a racemate into a mixture of diastereomers, where one is formed in excess. This is often accomplished by using a chiral auxiliary—a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net

For instance, a chiral auxiliary could be attached to the alanine precursor. The inherent chirality of the auxiliary would then influence the approach of a reagent to a newly forming stereocenter, leading to the preferential formation of one diastereomer. nih.gov After the key bond-forming step, the auxiliary is removed, yielding an enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries used to control the stereochemistry of alkylation reactions to form α-substituted carboxylic acids, which could then be converted to the corresponding amides.

Enzymatic Synthesis Considerations

Enzymatic methods offer high stereoselectivity and operate under mild conditions, presenting a green alternative to classical chemical synthesis. rsc.org For the synthesis of a specific enantiomer (e.g., the L- or D- form) of an amino amide, a kinetic resolution of the racemic DL-mixture can be performed. This involves using a stereoselective enzyme, such as an aminopeptidase (B13392206) or an amidase, that selectively hydrolyzes one enantiomer of the amide back to the corresponding amino acid, leaving the unreacted, desired enantiomer of the amide behind. nih.govnih.gov

A more advanced approach is dynamic kinetic resolution (DKR). In this process, a stereoselective hydrolase is combined with a racemase. nih.govnih.gov The racemase continuously converts the unwanted amide enantiomer into its counterpart, which can then be hydrolyzed by the stereoselective enzyme. researchgate.netresearchgate.net This allows for a theoretical yield of 100% for the desired amino acid product from the racemic amide starting material.

Optimization of Reaction Parameters and Scale-Up Methodologies

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. gappeptides.com For the synthesis of 2-Amino-N-cyclohexyl-DL-propanamide via amide coupling, several factors must be considered.

Reaction Conditions:

Solvent: The choice of solvent is critical. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common for peptide coupling reactions. growingscience.com However, for greener and more scalable processes, solvents like ethyl acetate (B1210297) (EtOAc) are being explored. rsc.org

Temperature: Amide coupling reactions are typically run at room temperature or cooled to 0 °C to minimize side reactions and prevent racemization. nih.gov

Reagent Stoichiometry: The molar equivalents of the coupling reagents, additives, and base (like N,N-Diisopropylethylamine, DIPEA) must be optimized. Using a slight excess of the amine and coupling reagents can drive the reaction to completion, but excessive amounts can complicate purification and increase costs. wikipedia.orgnih.gov

Scale-Up Considerations:

Purification: On a large scale, chromatographic purification is often undesirable. The choice of reagents should facilitate non-chromatographic workup, such as simple extractions or crystallization. Using EDC instead of DCC is an example of this, as the byproduct is easily washed away. wikipedia.orgnih.gov

Process Mass Intensity (PMI): This metric, which is the ratio of the total mass of materials used to the mass of the final product, is a key indicator of the "greenness" of a process. Optimization aims to reduce PMI by minimizing solvent volumes and the number of synthetic steps. rsc.org

Safety and Cost: The cost of reagents and the safety of the process are paramount on an industrial scale. Reagents that are expensive, hazardous, or potentially explosive (like some triazole-based additives) may be avoided in favor of safer and more economical alternatives like T3P®. sigmaaldrich.comrsc.org

Table 2: General Optimization Parameters for EDC/HOBt Coupling

| Parameter | Range/Condition | Rationale |

|---|---|---|

| N-Boc-DL-alanine | 1.0 equiv | Limiting reagent |

| Cyclohexylamine | 1.0 - 1.2 equiv | Slight excess to ensure complete reaction of the acid |

| EDC | 1.0 - 1.5 equiv | Activates the carboxylic acid |

| HOBt | 1.0 - 1.5 equiv | Suppresses racemization and side reactions |

| Solvent | DCM, DMF, or EtOAc | Solubilizes reactants and influences reaction rate |

| Temperature | 0 °C to 23 °C | Controls reaction rate and minimizes side reactions |

Advanced Stereochemical Investigations of 2 Amino N Cyclohexyl Dl Propanamide

Methods for the Determination of Diastereomeric Ratio

The DL-propanamide nomenclature indicates a racemic mixture at the alpha-carbon of the propanamide moiety. When this is coupled with the N-cyclohexyl group, the potential for diastereomers arises if the cyclohexyl ring were to contain a chiral center or if the molecule as a whole adopts stable, non-interconverting conformations that are diastereomeric. For the purpose of this discussion, we will consider the diastereomers that arise from the combination of the (R)- and (S)-configurations at the propanamide's chiral carbon with any potential stereoisomerism of the cyclohexyl group or its attachment to the amide nitrogen. The determination of the ratio of these diastereomers is crucial for understanding and controlling the properties of the compound.

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for determining the diastereomeric ratio of chiral compounds like 2-Amino-N-cyclohexyl-DL-propanamide.

High-Performance Liquid Chromatography (HPLC): In HPLC, diastereomers can often be separated on a standard achiral stationary phase because they have different physical properties. The differing spatial arrangements of the atoms in diastereomers lead to different interactions with the stationary phase, resulting in different retention times. By integrating the peak areas of the separated diastereomers in the chromatogram, their relative ratio can be accurately determined. For N-substituted amino amides, reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid to ensure good peak shape.

Table 1: Illustrative HPLC data for the separation of diastereomers of a generic N-substituted alaninamide.

| Diastereomer | Retention Time (min) | Peak Area (%) | Diastereomeric Ratio |

| Diastereomer 1 (R,R/S,S) | 12.5 | 48.9 | 1.00 : 1.09 |

| Diastereomer 2 (R,S/S,R) | 14.2 | 51.1 |

This data is hypothetical and serves to illustrate a typical output from an HPLC analysis for determining diastereomeric ratios. The actual values for 2-Amino-N-cyclohexyl-DL-propanamide would depend on the specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining diastereomeric ratios. Protons in diastereomers are in chemically non-equivalent environments and therefore can exhibit different chemical shifts. chemistrysteps.comsrmist.edu.inmasterorganicchemistry.commasterorganicchemistry.com Specifically, the protons adjacent to the chiral centers are often the most sensitive to the different stereochemical environments. For 2-Amino-N-cyclohexyl-DL-propanamide, the methine proton on the propanamide's chiral carbon and the protons on the cyclohexyl ring adjacent to the nitrogen atom would be expected to show distinct signals for each diastereomer. The integration of these distinct signals provides a direct measure of the diastereomeric ratio. srmist.edu.in In some cases, the use of chiral shift reagents can enhance the separation of these signals.

Table 2: Representative ¹H NMR chemical shift differences for diastereotopic protons in a generic N-cyclohexyl amide.

| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) |

| Propanamide α-H | 3.85 (q) | 3.95 (q) |

| Cyclohexyl N-CH | 3.50 (m) | 3.62 (m) |

This data is illustrative. The actual chemical shifts and multiplicities for 2-Amino-N-cyclohexyl-DL-propanamide would need to be determined experimentally.

Strategies for Chiral Resolution of the Racemic Mixture

Resolving the racemic mixture of 2-Amino-N-cyclohexyl-DL-propanamide into its constituent enantiomers is essential for studying their individual biological activities and other properties. Several strategies can be employed for this purpose.

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in the racemic mixture. nih.govresearchgate.netnih.gov For amino amides, lipases and proteases are commonly used. These enzymes can catalyze the hydrolysis or acylation of the amine or amide group in an enantioselective manner. For example, a lipase (B570770) could selectively hydrolyze the (S)-enantiomer of 2-Amino-N-cyclohexyl-DL-propanamide to the corresponding amino acid, leaving the (R)-enantiomer unreacted. The resulting mixture of the amino acid and the unreacted amide can then be separated by conventional chromatographic methods. The efficiency of the resolution is often expressed as the enantiomeric excess (e.e.) of the product and the remaining substrate.

Table 3: Example of enzymatic kinetic resolution of a racemic N-substituted amino amide.

| Enzyme | Reaction | Substrate Conversion (%) | Product e.e. (%) |

| Lipase B from Candida antarctica | Acetylation | 50 | >99 (for the acetylated enantiomer) |

This data is based on typical results for enzymatic resolutions and is for illustrative purposes.

Chiral Derivatizing Agents followed by Chromatography: Another common strategy involves reacting the racemic mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers can then be separated using standard achiral chromatography. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. For the amino group in 2-Amino-N-cyclohexyl-DL-propanamide, common chiral derivatizing agents include Mosher's acid chloride or (1S)-(+)-10-camphorsulfonyl chloride.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a direct method for separating enantiomers using a chiral stationary phase (CSP). nih.govsigmaaldrich.comsigmaaldrich.com CSPs create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown success in resolving a broad range of chiral compounds, including amino acid derivatives. nih.gov

Table 4: Illustrative Chiral HPLC separation data for a racemic amino amide.

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (R)-enantiomer | 15.8 | 2.1 |

| (S)-enantiomer | 18.2 |

This data is hypothetical and illustrates a successful chiral separation. The choice of CSP and mobile phase is critical for achieving good resolution.

Conformational Analysis of the Cyclohexyl and Propanamide Substructures

Cyclohexyl Ring Conformation: The cyclohexane (B81311) ring typically adopts a chair conformation to minimize angle and torsional strain. sapub.org In N-cyclohexyl amides, the chair conformation is also the most stable. The orientation of the propanamide substituent on the cyclohexyl ring (axial vs. equatorial) significantly impacts the molecule's energy and steric profile. Generally, the equatorial position is favored to avoid 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The energy difference between the equatorial and axial conformers can be determined using computational methods or inferred from NMR spectroscopic data, such as the coupling constants of the proton on the carbon bearing the nitrogen.

Propanamide Substructure Conformation: The amide bond in the propanamide moiety is generally planar due to the delocalization of the nitrogen lone pair into the carbonyl group. This planarity results in two possible rotamers, cis and trans, with respect to the C-N bond. For secondary amides like 2-Amino-N-cyclohexyl-DL-propanamide, the trans conformation is significantly more stable due to reduced steric hindrance between the substituents on the carbonyl carbon and the nitrogen.

Computational Analysis: Computational methods, such as Density Functional Theory (DFT) and Molecular Mechanics (MM), are invaluable for exploring the conformational landscape of molecules like 2-Amino-N-cyclohexyl-DL-propanamide. rsc.orgresearchgate.net These methods can calculate the relative energies of different conformers and predict the most stable geometries.

Table 5: Hypothetical relative conformational energies for 2-Amino-N-cyclohexyl-DL-propanamide calculated by DFT.

| Conformer | Relative Energy (kcal/mol) |

| Equatorial-trans | 0.00 (most stable) |

| Axial-trans | 2.1 |

| Equatorial-cis | 5.8 |

| Axial-cis | 8.2 |

This data is illustrative and based on general principles of conformational analysis for similar structures.

Theoretical Prediction of Stereochemical Reactivity

Computational chemistry can also be used to predict the stereochemical outcome of reactions involving 2-Amino-N-cyclohexyl-DL-propanamide. researchgate.net By modeling the transition states of reactions, it is possible to determine which diastereomeric transition state is lower in energy, and thus, which stereoisomeric product will be formed preferentially.

For example, in a reaction where a nucleophile attacks the carbonyl group of the propanamide, the stereochemistry of the starting material will influence the facial selectivity of the attack. Theoretical models can calculate the activation energies for attack from the Re and Si faces of the carbonyl group for both the (R)- and (S)-enantiomers of the substrate.

Predictive Models for Amide Synthesis: Machine learning and other statistical models are increasingly being used to predict the outcomes of chemical reactions, including the stereoselectivity of amide bond formation. chemistrysteps.comnih.gov These models are trained on large datasets of experimental results and can learn the complex relationships between substrate structure, reagents, and the stereochemical outcome. While a specific model for 2-Amino-N-cyclohexyl-DL-propanamide may not exist, general models for amide synthesis could provide insights into its likely reactivity.

Table 6: Illustrative theoretical prediction of product distribution in a stereoselective reaction.

| Starting Enantiomer | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

| (R)-enantiomer | Formation of (R,R)-product | 15.2 | 95 : 5 |

| Formation of (R,S)-product | 17.8 | ||

| (S)-enantiomer | Formation of (S,S)-product | 15.1 | 96 : 4 |

| Formation of (S,R)-product | 17.9 |

This data is purely hypothetical and serves to illustrate how computational chemistry can be used to predict stereochemical reactivity.

Chemical Transformations and Derivatization Strategies of 2 Amino N Cyclohexyl Dl Propanamide

Reactivity of the Primary Amine Moiety

The primary amine in 2-Amino-N-cyclohexyl-DL-propanamide is a nucleophilic center, readily participating in a variety of reactions to form new carbon-nitrogen or heteroatom-nitrogen bonds.

The primary amine can be readily acylated or sulfonylated to form the corresponding amides or sulfonamides. These reactions are typically carried out using acylating or sulfonylating agents in the presence of a base to neutralize the acid byproduct.

Acylation: Acylation of the primary amine can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides. The reaction introduces an acyl group (R-C=O) to the nitrogen atom. For instance, the reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) proceeds smoothly to yield the N-acylated derivative. Enzymatic methods, such as those using aminoacylases, can also be employed for the selective acylation of the α-amino group under mild, aqueous conditions nih.gov.

Sulfonylation: Similarly, sulfonylation involves the reaction of the primary amine with a sulfonyl chloride (R-SO2Cl) to form a sulfonamide. This reaction is also typically performed in the presence of a base. A known derivative of 2-Amino-N-cyclohexyl-DL-propanamide is N-cyclohexyl-2-(((4-methylphenyl)sulfonyl)amino)propanamide, which is formed by the reaction with p-toluenesulfonyl chloride. nih.gov The formation of sulfonamides from amines and sulfonyl chlorides is a robust and widely used transformation in organic synthesis. rsc.orgnih.gov

| Reagent Type | General Structure | Resulting Functional Group |

| Acyl Chloride | R-COCl | Amide |

| Acid Anhydride | (R-CO)2O | Amide |

| Sulfonyl Chloride | R-SO2Cl | Sulfonamide |

The introduction of alkyl groups to the primary amine can be accomplished through direct alkylation or, more commonly and with greater control, via reductive amination.

Alkylation: Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products, and in some cases, over-alkylation to form a quaternary ammonium (B1175870) salt. However, methods for selective mono-alkylation have been developed. acs.org For α-amino amides, direct N-alkylation with alcohols can be achieved using ruthenium-based catalysts, offering an atom-economical method with good control over stereochemistry. nih.gov

Reductive Amination: A more controlled method for mono-alkylation is reductive amination. wikipedia.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine. rit.eduorganic-chemistry.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The choice of reducing agent can influence the reaction's selectivity and safety profile. rit.edu

| Carbonyl Compound | Intermediate | Final Product |

| Aldehyde (R'-CHO) | Imine | Secondary Amine |

| Ketone (R'R''C=O) | Imine | Secondary Amine |

The primary amine of 2-Amino-N-cyclohexyl-DL-propanamide can participate in cyclization reactions to form various heterocyclic systems, which are of significant interest in medicinal chemistry. The specific heterocyclic product depends on the nature of the other reacting functional group, which can be introduced into the molecule or used as a separate reagent.

For example, α-amino acids and their derivatives can serve as precursors for the synthesis of N-heterocycles such as oxazoles, thiazoles, and quinolines through iodine-mediated decarboxylative cyclization reactions. rsc.org Tandem amination-cyclization processes can also be employed, where an initial amination is followed by an intramolecular cyclization to form cyclic structures like piperidines. nih.gov Furthermore, the reaction of α-aryl amides with alkyl azides can lead to the formation of cyclic amidines and oxazines through electrophilic amide activation and subsequent cyclization. nih.govacs.org

Chemical Modifications of the Amide Linkage

The secondary amide linkage in 2-Amino-N-cyclohexyl-DL-propanamide is generally less reactive than the primary amine. However, it can undergo several important chemical transformations under specific conditions.

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH2-), converting the amide into a secondary amine. This transformation is typically achieved using powerful reducing agents.

The most common reagent for this reduction is lithium aluminum hydride (LiAlH4). youtube.commasterorganicchemistry.com The reaction effectively converts the N-cyclohexylpropanamide moiety into an N-propylcyclohexanamine derivative. Other reducing systems, such as silanes in the presence of transition metal catalysts (e.g., platinum or yttrium complexes), have also been developed for the reduction of amides to amines, often with improved functional group tolerance. organic-chemistry.org

| Reagent | Product Type |

| Lithium Aluminum Hydride (LiAlH4) | Secondary Amine |

| Hydrosilanes (e.g., Ph2SiH2) with catalyst | Secondary Amine |

The amide bond can be cleaved through transamidation or hydrolysis, leading to the formation of a new amide or a carboxylic acid, respectively.

Transamidation: This reaction involves the exchange of the amine portion of the amide with another amine. Transamidation of secondary amides is challenging due to the stability of the amide bond but can be achieved using catalysts. Nickel-catalyzed methods have been developed for the transamidation of secondary aliphatic amides, which typically involve an initial activation of the amide with a group like Boc (tert-butoxycarbonyl) to weaken the C-N bond. nih.govnih.gov Other catalysts, such as zirconocene (B1252598) dichloride, have also been shown to be effective for the transamidation of primary amides. rsc.org

Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid (propanoic acid) and cyclohexylamine (B46788) under either acidic or basic conditions, typically requiring heating. unizin.orgmasterorganicchemistry.com

Acidic Hydrolysis: Heating the amide in the presence of a strong acid, such as hydrochloric acid, results in the formation of the carboxylic acid and the protonated amine (cyclohexylammonium salt). chemguide.co.ukyoutube.com

Basic Hydrolysis: Heating with a strong base, like sodium hydroxide, yields the carboxylate salt (sodium propanoate) and cyclohexylamine. chemguide.co.ukyoutube.com

Functionalization of the Cyclohexyl Ring

The cyclohexyl ring of 2-Amino-N-cyclohexyl-DL-propanamide, being a saturated carbocycle, presents a different set of challenges and opportunities for functionalization compared to an aromatic ring. The reactivity is primarily governed by the C-H bonds of the cyclohexane (B81311) moiety.

Electrophilic Aromatic Substitution Analogs (if applicable)

Direct electrophilic aromatic substitution is not applicable to the saturated cyclohexyl ring. wikipedia.org Such reactions require an electron-rich pi system, which is absent in cyclohexane. wikipedia.org However, functionalization can be achieved through radical-based or transition-metal-catalyzed C-H activation reactions, which can be considered analogous in their aim to substitute a hydrogen atom with a new functional group.

While no specific examples involving 2-Amino-N-cyclohexyl-DL-propanamide are documented, the N-methoxy amide directing group has been shown to facilitate Pd(II)-catalyzed C(sp³)–H activation. nih.gov This suggests that a suitably protected form of 2-Amino-N-cyclohexyl-DL-propanamide could potentially undergo directed C-H functionalization on the cyclohexyl ring. For instance, β-(hetero)aryl alanine (B10760859) derivatives have been synthesized through this methodology. nih.gov

Oxidation and Reduction Pathways

Oxidation:

The cyclohexyl ring is susceptible to oxidation under various conditions, although harsh oxidants can lead to ring cleavage. More controlled oxidation can introduce hydroxyl or carbonyl functionalities. Oxoammonium-catalyzed oxidation has been demonstrated for a broad range of N-substituted amines, converting them into the corresponding imides. chemrxiv.org While this typically targets the position alpha to the nitrogen, similar principles could be adapted for cyclohexyl C-H oxidation with appropriate catalysts. For instance, the oxidation of cyclohexylamine to cyclohexanone (B45756) oxime is a well-established industrial process. acs.org

Reduction:

The cyclohexyl ring is already in a reduced state and is generally inert to further reduction under standard catalytic hydrogenation conditions that might, for example, reduce an aromatic ring. The amide functional group within the molecule, however, can be reduced. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to an amine, yielding N-(2-aminopropyl)cyclohexanamine. libretexts.orgmasterorganicchemistry.com This transformation converts the carbonyl group of the amide into a methylene group (C=O → CH₂). libretexts.org More chemoselective methods for amide reduction have also been developed, for example, using SmI₂/amine/H₂O, which can selectively cleave the C-N bond of the amide to produce an alcohol. acs.org

Table 1: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagent/Catalyst | Potential Product of 2-Amino-N-cyclohexyl-DL-propanamide | Reference |

|---|---|---|---|

| Amide Reduction | LiAlH₄ | N-(2-aminopropyl)cyclohexanamine | libretexts.orgmasterorganicchemistry.com |

| Amide C-N Cleavage | SmI₂/amine/H₂O | 2-aminopropan-1-ol and cyclohexylamine | acs.org |

| Cyclohexyl Oxidation (analogous) | Oxoammonium catalyst | Hydroxylated or carbonylated cyclohexyl derivative | chemrxiv.org |

Exploitation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient one-pot transformations that combine three or more reactants to form a complex product, incorporating most of the atoms of the starting materials. nih.gov The structure of 2-Amino-N-cyclohexyl-DL-propanamide, possessing a primary amine and being a derivative of a carboxylic acid, makes it a prime candidate for participation in several key MCRs, most notably the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org 2-Amino-N-cyclohexyl-DL-propanamide could serve as the amine component in a U-4CR. For example, reacting it with an aldehyde, a carboxylic acid, and an isocyanide would lead to a complex peptide-like scaffold. The use of cyclohexyl isocyanide is common in Ugi reactions, highlighting the compatibility of the cyclohexyl moiety in such transformations. nih.govbas.bg

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov While 2-Amino-N-cyclohexyl-DL-propanamide itself would not directly participate as a primary component in a classical Passerini reaction, its constituent parts (alanine and cyclohexylamine) are common building blocks for the reactants in such MCRs. For instance, a Passerini-Amine Deprotection-Acyl Migration (PADAM) strategy has been used to synthesize hydroxymethyl-amides from N-protected amino acid-derived aldehydes. nih.gov

Table 2: Potential Multi-Component Reactions

| MCR Type | Potential Role of 2-Amino-N-cyclohexyl-DL-propanamide | Generic Product Structure | References |

|---|---|---|---|

| Ugi Reaction | Amine component | Bis-amide | wikipedia.orgnih.govbas.bg |

| Passerini Reaction | Precursor to reactants (alanine, cyclohexylamine) | α-acyloxy amide | nih.govwikipedia.orgnih.gov |

Applications As a Versatile Chemical Building Block and Synthetic Intermediate

Role in the Assembly of Complex Organic Molecular Architectures

In theory, the primary amine of 2-Amino-N-cyclohexyl-DL-propanamide could serve as a key handle for chain extension or for the introduction of new functionalities. For instance, it could be acylated, alkylated, or used in reductive amination reactions to build more complex molecular structures. The stereochemistry of the α-carbon could also play a role in directing the three-dimensional arrangement of these larger architectures. However, specific examples of its use in the total synthesis of natural products or other complex molecules are not documented in the available literature.

Contribution to the Construction of Diverse Chemical Scaffolds

The bifunctional nature of 2-Amino-N-cyclohexyl-DL-propanamide makes it a candidate for the synthesis of heterocyclic compounds. For example, the primary amine and the amide nitrogen could potentially participate in cyclization reactions with appropriate electrophilic partners to form various nitrogen-containing ring systems. The N-cyclohexyl group would remain as a substituent on these newly formed scaffolds, influencing their physical and biological properties. Research on related N-substituted amino amides has shown their utility in constructing privileged scaffolds in medicinal chemistry, though specific studies on this compound are lacking.

Integration into Convergent and Divergent Synthetic Pathways

In a hypothetical synthetic plan, 2-Amino-N-cyclohexyl-DL-propanamide could be employed in both convergent and divergent strategies. In a convergent approach, it could be prepared and then coupled with another complex fragment to assemble the final target molecule. In a divergent synthesis, the primary amine could be functionalized in various ways to create a library of related compounds from a common intermediate. This approach is central to combinatorial chemistry and drug discovery, where the goal is to rapidly generate a multitude of structures for biological screening. While the principles of combinatorial chemistry are well-established, their specific application using 2-Amino-N-cyclohexyl-DL-propanamide as the core building block has not been reported.

Precursor for Advanced Functionalized Amines and Amides

The most straightforward potential application of 2-Amino-N-cyclohexyl-DL-propanamide is as a precursor to more elaborate amines and amides. The primary amine can be transformed into a wide array of other functional groups, or it can be protected while modifications are made to other parts of the molecule. Similarly, the amide bond, while generally stable, can be hydrolyzed under harsh conditions to yield the corresponding carboxylic acid and cyclohexylamine (B46788), or it could potentially be reduced to a diamine. These transformations would yield new, functionalized molecules that could serve as intermediates in their own right.

Data Tables

Due to the lack of specific research data for "2-Amino-N-cyclohexyl-DL-propanamide," a data table of detailed research findings cannot be generated. However, a table of its basic chemical properties is provided below.

| Property | Value |

| CAS Number | 86211-51-0 |

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| Appearance | White to off-white solid (typical) |

| Solubility | Expected to be soluble in organic solvents |

Computational and Theoretical Chemistry Studies of 2 Amino N Cyclohexyl Dl Propanamide

Quantum Chemical Calculations of Electronic Structure and Bonding

Key properties that can be calculated include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study the bonding within a molecule. NBO analysis can quantify the charge distribution on each atom, describe the hybridization of atomic orbitals in forming bonds, and analyze donor-acceptor interactions between filled and empty orbitals. For 2-Amino-N-cyclohexyl-DL-propanamide, NBO analysis would reveal the partial charges on the nitrogen and oxygen atoms, as well as the nature of the amide bond.

Illustrative Data from Quantum Chemical Calculations:

Below is a hypothetical data table summarizing typical results that would be obtained from a DFT calculation on 2-Amino-N-cyclohexyl-DL-propanamide. These values are based on calculations performed on similar molecules.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment suggests the molecule is polar. |

| NBO Charge on Amide Nitrogen | -0.65 e | Indicates a partial negative charge on the nitrogen atom. |

| NBO Charge on Carbonyl Carbon | +0.55 e | Indicates a partial positive charge on the carbon atom, making it susceptible to nucleophilic attack. |

| NBO Charge on Amino Nitrogen | -0.80 e | Indicates a more negative charge compared to the amide nitrogen, suggesting higher basicity. |

Molecular Modeling and Dynamics Simulations for Conformational Landscape Analysis

The flexibility of the cyclohexyl ring and the rotatable bonds in the propanamide side chain mean that 2-Amino-N-cyclohexyl-DL-propanamide can exist in numerous conformations. Molecular modeling and molecular dynamics (MD) simulations are essential for exploring this conformational landscape.

Molecular dynamics simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them. These simulations can be performed in a vacuum or in the presence of a solvent to understand how the environment influences the conformational preferences. Analysis of MD trajectories can identify the most populated conformational states and the flexibility of different parts of the molecule.

Illustrative Conformational Analysis Data:

The following table presents hypothetical relative energies for different conformations of 2-Amino-N-cyclohexyl-DL-propanamide, focusing on the orientation of the propanamide group on the cyclohexyl ring.

| Conformer | Cyclohexyl Conformation | Substituent Position | Relative Energy (kcal/mol) | Population (%) |

| 1 | Chair | Equatorial | 0.0 | 75 |

| 2 | Chair | Axial | 2.1 | 15 |

| 3 | Twist-Boat | - | 5.5 | 10 |

Computational Prediction of Reaction Pathways and Transition States for Derivatization

A common derivatization reaction for a primary amine is acylation. Computational methods can model the reaction of the amino group of 2-Amino-N-cyclohexyl-DL-propanamide with an acylating agent, such as acetyl chloride. These calculations would involve locating the transition state structure for the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. The calculated activation energy would provide an estimate of the reaction rate.

Similarly, reactions involving the amide group, such as hydrolysis, can also be studied. Computational modeling can help to understand the mechanism of amide bond cleavage under acidic or basic conditions by identifying the key intermediates and transition states.

Illustrative Reaction Pathway Data:

This table provides hypothetical calculated energies for the acylation of the primary amino group of 2-Amino-N-cyclohexyl-DL-propanamide with acetyl chloride.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 2-Amino-N-cyclohexyl-DL-propanamide + Acetyl Chloride | 0.0 |

| Transition State | Structure corresponding to the highest energy point along the reaction coordinate. | +15.2 |

| Products | N-acetylated derivative + HCl | -10.5 |

Elucidation of Spectroscopic Properties through Theoretical Calculations

Theoretical calculations are a powerful tool for predicting and interpreting various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, it is possible to predict the positions of absorption bands in the IR spectrum. This can aid in the identification of key functional groups. For 2-Amino-N-cyclohexyl-DL-propanamide, characteristic vibrational modes would include the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the C-H stretches of the cyclohexyl and propanamide moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. These predictions are valuable for assigning the signals in an experimental NMR spectrum and for confirming the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. For a saturated molecule like 2-Amino-N-cyclohexyl-DL-propanamide, significant absorption would not be expected in the visible region, but transitions in the UV region could be predicted.

Illustrative Predicted Spectroscopic Data:

The following table summarizes hypothetical predicted spectroscopic data for 2-Amino-N-cyclohexyl-DL-propanamide.

| Spectroscopic Technique | Predicted Feature | Wavenumber/Chemical Shift | Assignment |

| IR Spectroscopy | Vibrational Frequency | ~3350 cm⁻¹ | N-H stretch (amino group) |

| IR Spectroscopy | Vibrational Frequency | ~3300 cm⁻¹ | N-H stretch (amide group) |

| IR Spectroscopy | Vibrational Frequency | ~1650 cm⁻¹ | C=O stretch (amide I band) |

| ¹H NMR Spectroscopy | Chemical Shift | ~3.5 ppm | CH proton alpha to amide nitrogen |

| ¹H NMR Spectroscopy | Chemical Shift | ~2.8 ppm | CH proton alpha to amino group |

| ¹³C NMR Spectroscopy | Chemical Shift | ~175 ppm | Carbonyl carbon |

| UV-Vis Spectroscopy | Electronic Transition | ~210 nm | n -> π* transition of the amide |

Future Prospects and Emerging Research Areas for 2 Amino N Cyclohexyl Dl Propanamide

Development of Novel and Sustainable Synthetic Approaches

The synthesis of amides is a cornerstone of organic and medicinal chemistry. nih.govresearchgate.net Traditionally, this has often involved the use of stoichiometric coupling reagents, which can generate significant waste. scielo.br The future of synthesizing compounds like 2-Amino-N-cyclohexyl-DL-propanamide lies in the development of more sustainable and atom-economical methods.

Greener Synthetic Routes: Researchers are increasingly focusing on catalytic methods that avoid the use of wasteful reagents. nih.gov For the synthesis of N-substituted amides, direct amidation of carboxylic acids and amines is a key area of development. nih.gov Future research could explore the use of novel catalysts, such as those based on abundant metals or even metal-free systems, to facilitate the direct coupling of alanine (B10760859) derivatives with cyclohexylamine (B46788), minimizing byproduct formation. nih.gov The use of water as a solvent in such reactions is also a growing trend, offering a significantly greener alternative to traditional organic solvents. scielo.br

Alternative Starting Materials: Another sustainable approach involves the use of alternative starting materials. For instance, methods for the direct conversion of nitriles to N-substituted amides are being explored. scielo.br This could open up new synthetic pathways to 2-Amino-N-cyclohexyl-DL-propanamide from readily available nitrile precursors.

| Potential Sustainable Synthetic Method | Key Advantages | Relevant Research Area |

| Direct catalytic amidation | Reduced waste, higher atom economy | Green chemistry, catalysis |

| Water-based synthesis | Environmentally benign solvent | Green chemistry |

| Nitrile hydrolysis and amidation | Utilizes alternative feedstocks | Catalytic methods |

Exploration of Unconventional Reactivity and Catalysis

Beyond its synthesis, the inherent chemical functionalities of 2-Amino-N-cyclohexyl-DL-propanamide—a primary amine, an amide, and a chiral center—make it a candidate for exploring unconventional reactivity and catalysis.

Organocatalysis: The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, presents a significant opportunity. Amino amides and their derivatives have been successfully employed as organocatalysts in various asymmetric reactions. beilstein-journals.orgnih.gov The chiral backbone of 2-Amino-N-cyclohexyl-DL-propanamide could be leveraged to design new organocatalysts for reactions such as aldol (B89426) and Michael additions. beilstein-journals.orgresearchgate.net The cyclohexyl group can provide steric bulk, which can be crucial for achieving high stereoselectivity.

Cooperative Catalysis: Emerging research in cooperative catalysis, where two or more catalysts work in concert to enable a transformation, could also be applied. For instance, a combination of a Lewis acid to activate a substrate and a Brønsted base functionality within the same molecule can lead to unique reactivity. nih.gov The amino and amide groups of 2-Amino-N-cyclohexyl-DL-propanamide could potentially act in such a cooperative manner.

Umpolung Reactivity: The traditional reactivity of amines as nucleophiles and carbonyls as electrophiles can be inverted in a concept known as "umpolung". nih.gov Research into this area could uncover novel ways to utilize the amine functionality of 2-Amino-N-cyclohexyl-DL-propanamide in carbon-nitrogen bond-forming reactions where it acts as an electrophilic partner. nih.gov

Advancements in Asymmetric Synthesis Leveraging the Compound

The presence of a stereocenter in the alanine backbone of 2-Amino-N-cyclohexyl-DL-propanamide makes it an attractive target for applications in asymmetric synthesis.

Chiral Auxiliaries and Ligands: The development of new chiral auxiliaries and ligands is crucial for advancing asymmetric catalysis. While direct applications of 2-Amino-N-cyclohexyl-DL-propanamide are not yet widely reported, its structural motifs are found in successful chiral ligands. iupac.org Future research could focus on modifying the structure of 2-Amino-N-cyclohexyl-DL-propanamide to create novel chiral ligands for transition-metal-catalyzed reactions. The combination of the chiral center and the coordinating amino and amide groups could lead to highly effective and selective catalysts.

Racemization-Free Coupling: In peptide synthesis and the synthesis of chiral amides, preventing racemization is a major challenge. rsc.org The development of racemization-free coupling reagents is an active area of research. rsc.org Investigating the behavior of 2-Amino-N-cyclohexyl-DL-propanamide in such coupling reactions could provide valuable insights into designing more robust and stereoretentive synthetic methods.

| Potential Application in Asymmetric Synthesis | Key Feature of 2-Amino-N-cyclohexyl-DL-propanamide | Goal of Research |

| Chiral Ligand Development | Chiral backbone, coordinating groups (amine, amide) | High enantioselectivity in catalytic reactions |

| Chiral Auxiliary | Stereocenter | Control of stereochemistry in new bond formation |

| Study of Racemization in Amide Coupling | Amino acid derivative | Development of racemization-free synthetic methods |

Integration into Automated Chemical Synthesis Platforms and Flow Chemistry

The modernization of chemical synthesis increasingly involves automation and continuous flow technologies to improve efficiency, safety, and scalability.

Flow Chemistry for Amide Synthesis: The synthesis of amides is well-suited for flow chemistry, which allows for precise control over reaction parameters and can lead to higher yields and purities. nih.govresearchgate.net The development of flow-based methods for the synthesis of 2-Amino-N-cyclohexyl-DL-propanamide would represent a significant advancement, enabling its production on a larger scale with improved sustainability. nih.gov This could involve the use of packed-bed reactors with immobilized reagents or catalysts. thieme-connect.de

Automated Synthesis Platforms: Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. The integration of 2-Amino-N-cyclohexyl-DL-propanamide as a building block into these platforms could accelerate the discovery of new molecules with interesting biological or material properties. Its bifunctional nature (amine and amide) allows for diverse derivatization, making it a valuable component for combinatorial chemistry.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Amino-N-cyclohexyl-DL-propanamide to improve yield and purity?

- Methodological Answer : Optimization should involve systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst concentration) using factorial design. Pre-experimental designs (e.g., one-variable-at-a-time) can identify critical factors, followed by full factorial experiments to evaluate interactions between variables . Analytical validation (e.g., HPLC, NMR) ensures purity and structural fidelity, as demonstrated in analogous cyclohexyl-acetamide syntheses .

Q. What analytical techniques are critical for characterizing 2-Amino-N-cyclohexyl-DL-propanamide’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms stereochemistry and functional group placement (e.g., cyclohexyl vs. aryl substituents) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities.

- Infrared Spectroscopy (IR) : Identifies amine and amide bond vibrations. Cross-referencing with published spectral libraries for related compounds (e.g., N-acetyl-DL-cyclohexylglycine) enhances reliability .

Advanced Research Questions

Q. How can factorial design resolve contradictions in bioactivity data for 2-Amino-N-cyclohexyl-DL-propanamide across studies?

- Methodological Answer : Full factorial designs (e.g., 2^k designs) systematically test interactions between variables (e.g., concentration, pH, temperature) that may explain discrepancies. For example, antagonistic effects between solvent polarity and temperature on compound stability could lead to inconsistent bioactivity results. Statistical tools like ANOVA and Pareto charts prioritize influential factors .

Q. What computational modeling approaches predict the bioactivity of 2-Amino-N-cyclohexyl-DL-propanamide against structural analogs?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., cyclooxygenase for anti-inflammatory studies).

- Quantitative Structure-Activity Relationship (QSAR) Models : Compare electronic (e.g., Hammett constants) and steric parameters with analogs like N-acetyl-DL-cyclohexylglycine to predict activity trends .

- Docking Software (e.g., AutoDock Vina) : Validate hypotheses from MD simulations using virtual screening against crystal structures .

Q. How can researchers validate the stability of 2-Amino-N-cyclohexyl-DL-propanamide under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to stress conditions (40°C/75% RH, UV light) and monitor degradation via LC-MS.

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life at standard conditions. Reference protocols from hydroxamic acid stability studies (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectral data for synthesized 2-Amino-N-cyclohexyl-DL-propanamide batches?

- Methodological Answer :

- Replicate Synthesis : Confirm reproducibility under controlled conditions.

- Cross-Lab Validation : Share samples with independent labs using standardized NMR and IR protocols.

- Comparative Analysis : Benchmark against structurally similar compounds (e.g., cyclohexaneacetic acid) to identify artifacts or solvent effects .

Comparative Studies

Q. What criteria distinguish 2-Amino-N-cyclohexyl-DL-propanamide from analogs like N-acetyl-DL-cyclohexylglycine in pharmacological studies?

- Methodological Answer :

- Functional Group Analysis : The presence of a free amine vs. acetylated amine impacts solubility and receptor binding.

- Bioisosteric Replacement : Compare pharmacokinetic profiles (e.g., logP, bioavailability) using in vitro permeability assays (Caco-2 cells) and in vivo rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.